

# Evixapodlin Application Notes and Protocols for Cell Culture Experiments

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## Compound of Interest

Compound Name: *Evixapodlin*

Cat. No.: *B8144761*

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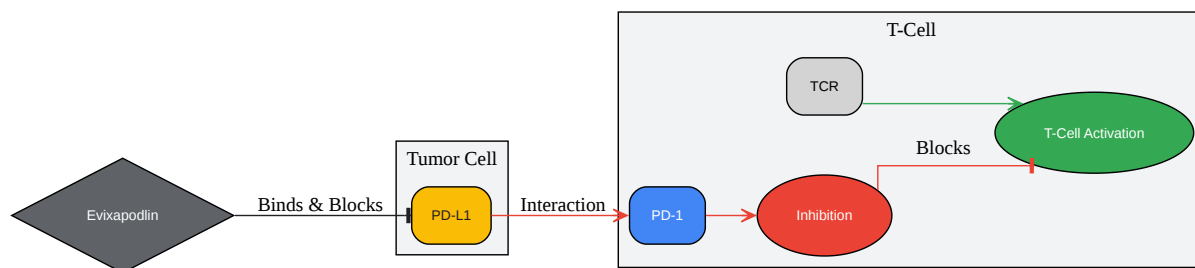
## Introduction

**Evixapodlin** (also known as GS-4224) is a potent and orally bioavailable small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.<sup>[1][2]</sup> It functions by binding to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor on T-cells.<sup>[1]</sup> This action reverses T-cell inhibition, leading to enhanced anti-tumor immune responses.<sup>[1][2]</sup> These application notes provide detailed protocols for utilizing **Evixapodlin** in various cell culture experiments to assess its efficacy and mechanism of action.

## Mechanism of Action: PD-1/PD-L1 Pathway

### Inhibition

**Evixapodlin** targets the interaction between PD-1 on activated T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T-cell, leading to T-cell exhaustion and allowing the tumor to evade the host immune system. **Evixapodlin** physically blocks this interaction, thereby restoring T-cell activity against cancer cells.



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**Evixapodlin** blocks the PD-1/PD-L1 interaction.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Evixapodlin** from in vitro studies.

Table 1: Potency of **Evixapodlin**

Parameter	Value	Cell Line/Assay	Reference
IC50 (PD-1/PD-L1 Interaction)	0.213 nM	Biochemical Assay	[3][4][5]
EC50 (Target Occupancy, High PD-L1)	11 ± 3 nM	A549	[1]
EC50 (Target Occupancy, Low PD-L1)	92 ± 30 nM	A549	[1]
Average Potency (Tumor Cell Killing)	12 ± 15 nM	MDA-MB-231 co-culture	[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay Type	Cell Line	Recommended Concentration Range	Incubation Time
PD-L1 Target Occupancy	A549, Primary T-cells	1 nM - 1 $\mu$ M	24-48 hours
T-cell Mediated Tumor Lysis	MDA-MB-231, other tumor lines	1 nM - 1 $\mu$ M	5-6 days
T-cell Activation (Cytokine Release)	PBMC co-culture	10 nM - 1 $\mu$ M	72 hours
Cell Viability	Various Cancer Cell Lines	10 nM - 10 $\mu$ M	48-72 hours

## Experimental Protocols

### Preparation of Evixapodlin Stock Solution

Materials:

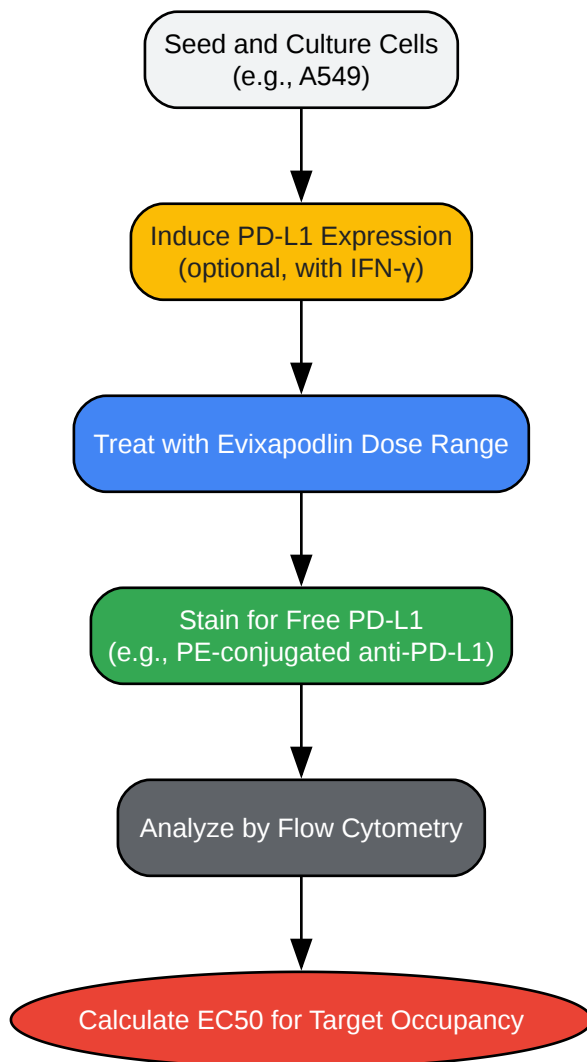
- **Evixapodlin** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, light-protected microcentrifuge tubes

Protocol:

- Prepare a 10 mM stock solution of **Evixapodlin** by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.6916 mg of **Evixapodlin** (MW: 691.6 g/mol ) in 1 mL of DMSO.[\[1\]](#)
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

## PD-L1 Target Occupancy Assay by Flow Cytometry

This protocol is designed to quantify the binding of **Evixapodlin** to cell surface PD-L1.



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Workflow for PD-L1 Target Occupancy Assay.

Materials:

- A549 cells (or other cell line of interest)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Recombinant Human IFN-γ

- **Evixapodlin** stock solution
- Phycoerythrin (PE)-conjugated anti-human PD-L1 antibody
- Flow cytometry buffer (e.g., PBS with 2% FBS)
- 96-well cell culture plates
- Flow cytometer

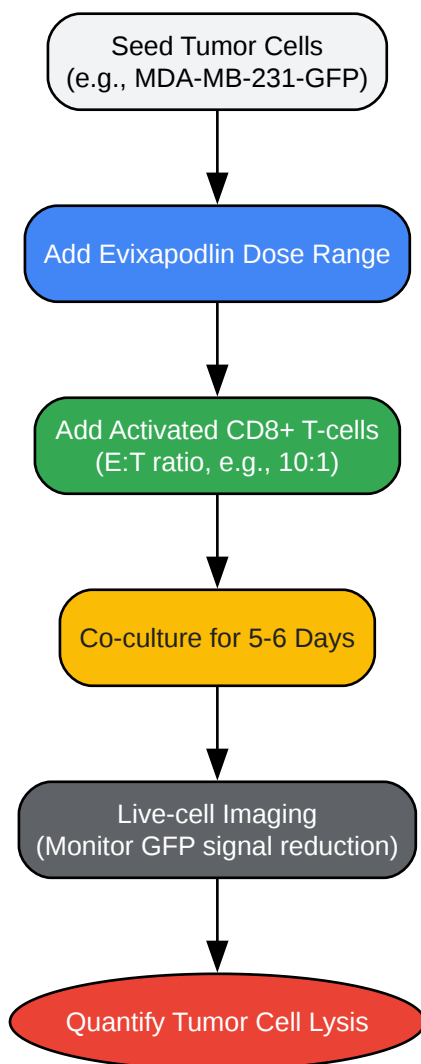
Protocol:

- Cell Seeding: Seed A549 cells in a 96-well plate at a density of  $2 \times 10^4$  cells/well and allow them to adhere overnight.
- PD-L1 Induction (Optional): To assess potency based on PD-L1 expression levels, treat cells with varying concentrations of IFN- $\gamma$  for 48 hours. For low PD-L1 expression, use 60 pg/mL IFN- $\gamma$ ; for high PD-L1 expression, use 20 ng/mL IFN- $\gamma$ .<sup>[1]</sup>
- **Evixapodlin** Treatment: Prepare serial dilutions of **Evixapodlin** in complete culture medium. Remove the IFN- $\gamma$  containing medium and add the **Evixapodlin** dilutions to the cells. Incubate for 24 to 48 hours.
- Staining:
  - Harvest cells using a gentle cell dissociation solution.
  - Wash cells once with flow cytometry buffer.
  - Resuspend cells in the PE-conjugated anti-human PD-L1 antibody diluted in flow cytometry buffer.
  - Incubate for 30 minutes at 4°C in the dark.
- Flow Cytometry:
  - Wash cells twice with flow cytometry buffer.

- Resuspend cells in an appropriate volume of flow cytometry buffer for analysis.
- Acquire data on a flow cytometer, measuring the PE signal.
- Data Analysis:
  - Gate on the live cell population.
  - Determine the median fluorescence intensity (MFI) of the PE signal for each **Evixapodlin** concentration.
  - Normalize the data to untreated controls (100% free PD-L1) and a saturating concentration of a blocking anti-PD-L1 antibody (0% free PD-L1).
  - Plot the percentage of target occupancy versus the log of the **Evixapodlin** concentration and fit a dose-response curve to determine the EC50.

## T-cell Mediated Tumor Cell Lysis Assay

This assay evaluates the ability of **Evixapodlin** to enhance the killing of tumor cells by T-cells.



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#### Workflow for T-cell Mediated Tumor Lysis Assay.

##### Materials:

- MDA-MB-231 cells stably expressing GFP (or another suitable tumor cell line)
- Human CD8+ T-cells
- T-cell activation reagents (e.g., anti-CD3/CD28 antibodies and IL-2)
- Complete culture medium
- **Evixapodlin** stock solution

- 96-well plates
- Live-cell imaging system

#### Protocol:

- Tumor Cell Seeding: Seed MDA-MB-231-GFP cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and allow them to adhere overnight.
- T-cell Activation: Isolate CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) and activate them for 48 hours with anti-CD3/CD28 antibodies and IL-2.[\[1\]](#)
- **Evixapodlin** Treatment: Prepare serial dilutions of **Evixapodlin** in complete culture medium and add them to the tumor cells.
- Co-culture: Add the activated CD8+ T-cells to the tumor cells at an effector-to-target (E:T) ratio of 10:1.[\[1\]](#)
- Live-cell Imaging: Place the plate in a live-cell imaging system and acquire images of the GFP signal and phase contrast at regular intervals for 5-6 days.[\[1\]](#)
- Data Analysis:
  - Quantify the green fluorescent area or intensity over time for each well.
  - Normalize the data to wells with tumor cells only (0% lysis) and wells treated with a saturating concentration of a blocking anti-PD-L1 antibody (100% lysis).
  - Plot the percentage of tumor cell lysis versus the **Evixapodlin** concentration to determine the potency.

## Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for your system. Always follow good cell culture practices and appropriate safety precautions when handling chemical compounds and biological materials.



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## References

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